molecular formula C21H22N2O2 B7545808 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one

Cat. No. B7545808
M. Wt: 334.4 g/mol
InChI Key: YZTVBLWJNPPMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one, also known as DQP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein synthesis, induction of apoptosis, and modulation of the immune system. 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has also been shown to inhibit the activity of certain enzymes involved in cancer and inflammation.
Biochemical and Physiological Effects:
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to have various biochemical and physiological effects. In cancer, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cancer cell proliferation. In inflammation, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. In neurological disorders, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potential therapeutic applications. However, there are also some limitations, including its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one. One potential direction is the development of novel analogs with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one in various diseases. Additionally, the therapeutic potential of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one in other diseases, such as cardiovascular disease and metabolic disorders, should be explored.
Conclusion:
In conclusion, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one is a synthetic compound with potential therapeutic applications in various diseases. Its ease of synthesis, high purity and yield, and potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one involves the condensation of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)benzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield and purity.

Scientific Research Applications

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurological disorders, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20-9-3-4-14-22(20)18-12-10-17(11-13-18)21(25)23-15-5-7-16-6-1-2-8-19(16)23/h1-2,6,8,10-13H,3-5,7,9,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTVBLWJNPPMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one

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